

# An In-Depth Technical Guide to 8-Azaspido[4.5]decane Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8-Azaspido[4.5]decane hydrochloride

Cat. No.: B184460

[Get Quote](#)

This technical guide provides essential information regarding the physicochemical properties and synthesis of **8-Azaspido[4.5]decane hydrochloride**, a molecule of interest for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Properties

The fundamental molecular characteristics of **8-Azaspido[4.5]decane hydrochloride** are summarized below.

| Property          | Value                                   |
|-------------------|-----------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>17</sub> N·HCl[1] |
| Molecular Weight  | 175.70 g/mol [1]                        |
| IUPAC Name        | 8-azaspido[4.5]decane;hydrochloride     |
| InChI Key         | DRTLAKIFUNGWIM-UHFFFAOYSA-N             |
| CAS Number        | 1123-30-4[1][2]                         |

## Synthesis and Experimental Protocols

While specific experimental protocols for the direct synthesis of **8-Azaspido[4.5]decane hydrochloride** are not readily available in the provided search results, a method for the

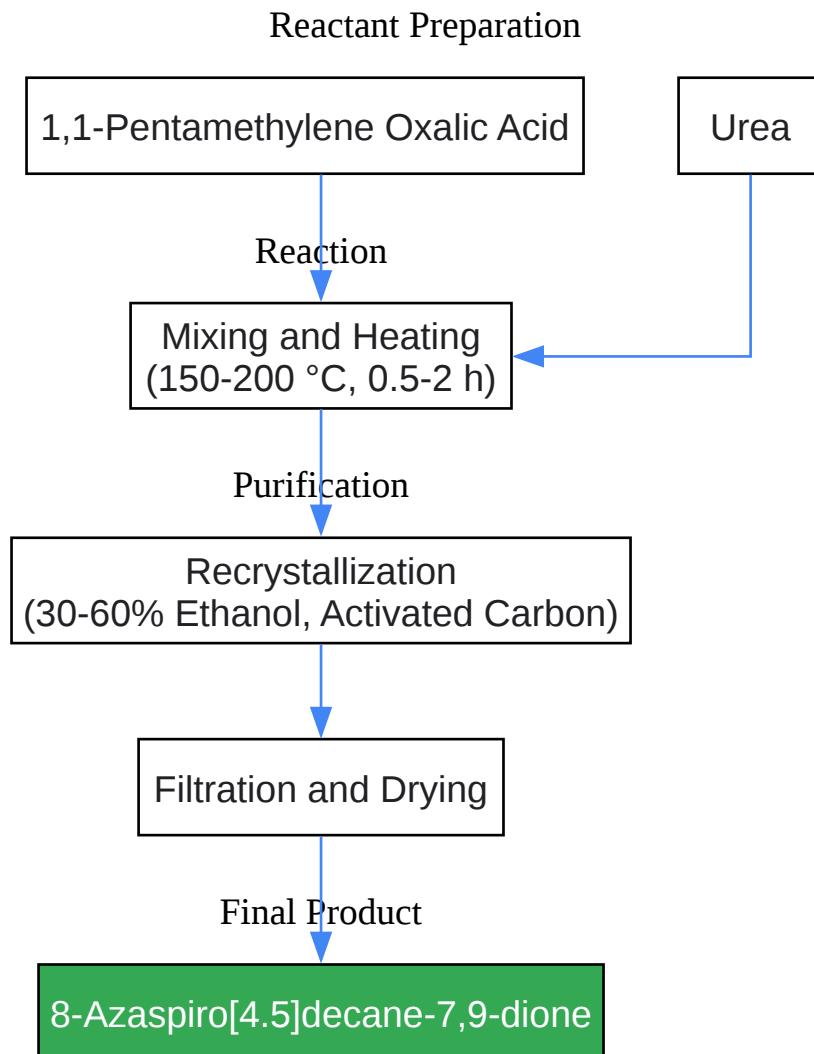
preparation of a related compound, 8-azaspiro[4.5]decane-7,9-dione, has been documented. This synthesis provides valuable insight into the formation of the core azaspirocyclic structure.

### Preparation of 8-Azaspiro[4.5]decane-7,9-dione[3]

This method involves the reaction of 1,1-pentamethylene oxalic acid with urea.

- Reactants:

- 1,1-pentamethylene oxalic acid
- Urea
- Molar Ratio: 1 mole of 1,1-pentamethylene oxalic acid to 1.1-1.6 moles of urea.[3]


- Procedure:

- The reactants are mixed and stirred at a temperature of 150-200 °C for a duration of 0.5-2 hours.[3]
- Following the reaction, the resulting crude product is recrystallized using 30-60% ethanol and activated carbon to yield white crystals of 8-azaspiro[4.5]decane-7,9-dione.[3]

A specific example provided describes the reaction of 93.1 g (0.5 mol) of 1,1-pentamethylene oxalic acid with 42.0 g (0.7 mol) of urea at 160-170 °C for 1 hour. The crude product is then dissolved in 450 ml of 50% ethanol, treated with 1 g of activated carbon, filtered while hot, washed, and dried to obtain the final product.[3]

## Visualized Synthesis Workflow

The synthesis of 8-azaspiro[4.5]decane-7,9-dione can be visualized as a straightforward workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 8-azaspido[4.5]decane-7,9-dione.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 8-Azapiro[4.5]decane hydrochloride | 1123-30-4 [chemicalbook.com]
- 3. CN1085895A - 8-azapiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 8-Azapiro[4.5]decane Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184460#8-azapiro-4-5-decane-hydrochloride-molecular-weight-and-formula>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)